Demethoxyrapamycin
Overview
Description
The compound Demethoxyrapamycin is a complex organic molecule with a unique structure. This compound is characterized by multiple hydroxyl groups, methoxy groups, and a tricyclic framework, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Demethoxyrapamycin, also known as Desmethoxyrapamycin, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a part of the phosphoinositide kinase-related kinase family and plays a crucial role in regulating cell growth, proliferation, and survival .
Mode of Action
This compound exerts its effects by associating with its intracellular receptor, FK506-binding protein 12 (FKBP12) . The FKBP12-Demethoxyrapamycin complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR . This interaction inhibits mTOR, thereby affecting various cellular processes .
Biochemical Pathways
The inhibition of mTOR by this compound affects several biochemical pathways. It prevents growth-promoting cytokine signaling, which is crucial for cell proliferation . Furthermore, it interferes with a Ca2±independent signaling pathway emanating from the IL-2 receptor .
Result of Action
The inhibition of mTOR by this compound leads to a broad range of biological activities. It exhibits immunosuppressive , antitumor , neuroprotective/neuroregenerative , and lifespan extension activities . It also blocks various signal transduction pathways, inhibiting cell cycle progression from the G1 to the S phase in various cell types .
Biochemical Analysis
Biochemical Properties
Demethoxyrapamycin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the mammalian target of rapamycin (mTOR) by associating with its intracellular receptor FK506-binding protein 12 (FKBP12) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interfering with a Ca2±independent signaling pathway emanating from the IL-2 receptor . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. The FKBP12-Demethoxyrapamycin complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the tricyclic framework and the introduction of hydroxyl and methoxy groups. The synthetic route typically starts with the preparation of the cyclohexyl ring, followed by the construction of the tricyclic core through a series of cyclization reactions. The hydroxyl and methoxy groups are then introduced using selective functionalization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Demethoxyrapamycin: shares similarities with other tricyclic compounds that possess hydroxyl and methoxy groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the tricyclic framework, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H77NO12/c1-30-15-11-10-12-16-31(2)44(60-8)27-38-20-18-36(7)50(59,63-38)47(56)48(57)51-22-14-13-17-39(51)49(58)62-45(35(6)25-37-19-21-40(52)46(26-37)61-9)29-43(55)34(5)24-33(4)42(54)28-41(53)32(3)23-30/h10-12,15-16,24,30,32,34-40,42,44-46,52,54,59H,13-14,17-23,25-29H2,1-9H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIDGLJAFSFWOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)CC(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)C)C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H77NO12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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